2-Bromo-5-(3-iodophenyl)oxazole
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Overview
Description
2-Bromo-5-(3-iodophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features bromine and iodine substituents, which can significantly influence its chemical properties and reactivity. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-iodophenyl)oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination and iodination reactions . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . The reaction conditions typically involve the use of polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of oxazole derivatives often employs eco-friendly catalytic systems, such as magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Coupling Reactions: It can form new heterocyclic structures through cyclization and coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various solvents (polar and nonpolar). Reaction conditions often involve controlled temperatures and the use of bases or acids to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-5-(3-iodophenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-iodophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Bromo-5-(3-iodophenyl)oxazole can be compared with other oxazole derivatives, such as:
2-(3´-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-Diphenyloxazole: Used in the synthesis of pharmaceutical compounds with diverse biological activities.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of bromine and iodine in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C9H5BrINO |
---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
2-bromo-5-(3-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
VWBPJBBARURHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CN=C(O2)Br |
Origin of Product |
United States |
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